molecular formula C14H11NO3S B13966405 2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]- CAS No. 161600-03-9

2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]-

Cat. No.: B13966405
CAS No.: 161600-03-9
M. Wt: 273.31 g/mol
InChI Key: OQKNWSRRDIDCLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]- typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 2,4-thiazolidinedione with an appropriate aldehyde in the presence of a base, such as piperidine, in a solvent like ethanol . The reaction mixture is then refluxed for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts such as palladium on carbon (Pd/C) can facilitate hydrogenation steps in the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidinedione ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidinedione derivatives.

Mechanism of Action

Properties

CAS No.

161600-03-9

Molecular Formula

C14H11NO3S

Molecular Weight

273.31 g/mol

IUPAC Name

5-[(6-hydroxynaphthalen-2-yl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C14H11NO3S/c16-11-4-3-9-5-8(1-2-10(9)7-11)6-12-13(17)15-14(18)19-12/h1-5,7,12,16H,6H2,(H,15,17,18)

InChI Key

OQKNWSRRDIDCLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1CC3C(=O)NC(=O)S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.